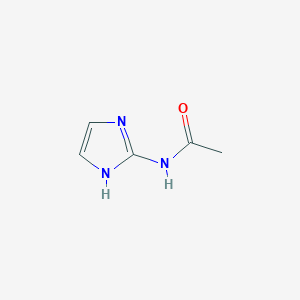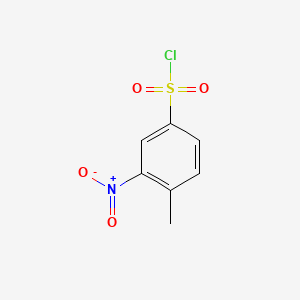
3-メトキシ-1,2,4-チアゾール-5-アミン
説明
3-Methoxy-1,2,4-thiadiazol-5-amine is a chemical compound with the molecular formula C3H5N3OS. Its average mass is 131.156 Da and its mono-isotopic mass is 131.015335 Da .
Synthesis Analysis
There are several studies on the synthesis of compounds similar to 3-Methoxy-1,2,4-thiadiazol-5-amine. For instance, a study on the synthesis of (Z)-2-(5-Amino-1,2,4-thiadizol-3-yl)-2-(methoxyimino)acetic Acid was published in the Russian Journal of Organic Chemistry .Molecular Structure Analysis
The molecular structure of 3-Methoxy-1,2,4-thiadiazol-5-amine has been analyzed in several studies. For instance, a study published in the Journal of Medicinal Chemistry discussed the structure of similar compounds .Chemical Reactions Analysis
The chemical reactions involving 3-Methoxy-1,2,4-thiadiazol-5-amine have been studied. For example, a study published in MDPI discussed the reaction between carboxylic acid and thiosemicarbazide in the presence of PPE .Physical And Chemical Properties Analysis
3-Methoxy-1,2,4-thiadiazol-5-amine has a melting point of 172-173 °C. Its density is 1.4±0.1 g/cm3 and its boiling point is 254.0±23.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 49.1±3.0 kJ/mol .科学的研究の応用
抗菌剤
「3-メトキシ-1,2,4-チアゾール-5-アミン」を含む1,3,4-チアゾール誘導体は、強力な抗菌剤として合成および評価されてきました . これらの化合物は、大腸菌、マイコバクテリウム属、およびカンジダ属などのさまざまな菌株に対して有意な抗菌活性を示していますアルビカンス .
抗菌活性
新規の1,3,4-チアゾール誘導体が合成され、その抗菌活性について研究が行われました . これらの化合物は、エンテロバクター属、大腸菌ATCC13048、サルモネラ菌ケンタッキー、緑膿菌、クレブシエラ属、プロテウス属などのさまざまな細菌株、ならびに黄色ブドウ球菌ATCC25923、リステリア属単核球症ATCC7644、エンテロコッカス属糞便連鎖球菌、エンテロコッカス属デュランズ、黄色ブドウ球菌ATCC、セラチア属マルセセンス、ホミニス、表皮ブドウ球菌、アルファ溶血性連鎖球菌、エンテロコッカス属糞便連鎖球菌などのグラム陽性菌に対して阻害効果を示しました .
農薬
“3-メトキシ-1,2,4-チアゾール-5-アミン”と類似の化合物である“5-アミノ-3-メチル-1,2,4-チアゾール”は、潜在的な農薬として使用されてきました .
酵素阻害剤
“5-アミノ-3-メチル-1,2,4-チアゾール”は、医薬的に重要な酵素阻害剤の成分としても使用されてきました .
アゾ染料
セファロスポリン系抗生物質
“5-アミノ-3-メチル-1,2,4-チアゾール”は、セファロスポリン系抗生物質の合成における成分として使用されてきました .
将来の方向性
作用機序
Target of Action
It’s worth noting that similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit antimicrobial activity .
Mode of Action
It’s known that the methoxy group substitution can influence the activity of 1,3,4-thiadiazole derivatives .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can have antimicrobial effects , suggesting they may interact with biochemical pathways related to microbial growth and survival.
Result of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit antimicrobial activity , suggesting that they may inhibit microbial growth.
生化学分析
Biochemical Properties
3-Methoxy-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been found to interact with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . Additionally, 3-Methoxy-1,2,4-thiadiazol-5-amine exhibits binding affinity towards DNA, suggesting its potential role in modulating gene expression and DNA replication processes . The nature of these interactions is primarily based on hydrogen bonding and van der Waals forces, which facilitate the binding of 3-Methoxy-1,2,4-thiadiazol-5-amine to its target biomolecules.
Cellular Effects
The effects of 3-Methoxy-1,2,4-thiadiazol-5-amine on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, 3-Methoxy-1,2,4-thiadiazol-5-amine can induce apoptosis in cancer cells by activating caspase enzymes, which play a crucial role in programmed cell death . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 3-Methoxy-1,2,4-thiadiazol-5-amine involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and DNA, through hydrogen bonding and van der Waals interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the target enzyme. For example, 3-Methoxy-1,2,4-thiadiazol-5-amine has been shown to inhibit the activity of carbonic anhydrase, leading to alterations in pH regulation and fluid balance . Additionally, this compound can modulate gene expression by binding to DNA and influencing the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-1,2,4-thiadiazol-5-amine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 3-Methoxy-1,2,4-thiadiazol-5-amine can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are crucial for understanding the potential long-term impacts of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Methoxy-1,2,4-thiadiazol-5-amine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 3-Methoxy-1,2,4-thiadiazol-5-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
3-Methoxy-1,2,4-thiadiazol-5-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of 3-Methoxy-1,2,4-thiadiazol-5-amine is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-Methoxy-1,2,4-thiadiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cell, 3-Methoxy-1,2,4-thiadiazol-5-amine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-Methoxy-1,2,4-thiadiazol-5-amine plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, 3-Methoxy-1,2,4-thiadiazol-5-amine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-methoxy-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCCUUWVUOCZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310728 | |
| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98022-43-6 | |
| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98022-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)










